
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride
描述
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride (1-(3-Br-4-DFMOP-EA)HCl) is a novel, high-affinity, selective agonist of the muscarinic M1 receptor with potential therapeutic applications. It is a small molecule that has been developed for its ability to modulate the activity of the muscarinic M1 receptor, a G-protein-coupled receptor (GPCR) that is involved in the regulation of various physiological processes, including learning and memory. It has been studied for its potential to be used in the treatment of a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
作用机制
1-(3-Br-4-DFMOP-EA)HCl binds to the muscarinic M1 receptor, resulting in a conformational change in the receptor. This conformational change leads to the activation of the receptor, which in turn activates downstream signaling pathways. These downstream pathways lead to the regulation of various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(3-Br-4-DFMOP-EA)HCl has been studied for its ability to modulate the activity of the muscarinic M1 receptor. When bound to the receptor, it results in the activation of downstream signaling pathways, which can lead to the regulation of various physiological processes. These processes include learning and memory, as well as the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
实验室实验的优点和局限性
1-(3-Br-4-DFMOP-EA)HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the muscarinic M1 receptor, which makes it an ideal tool for studying the activity of the receptor. In addition, it is a small molecule, which makes it easy to synthesize and manipulate. However, it is important to note that 1-(3-Br-4-DFMOP-EA)HCl has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
1-(3-Br-4-DFMOP-EA)HCl has potential for use in the treatment of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Future research should focus on further exploring the potential therapeutic applications of 1-(3-Br-4-DFMOP-EA)HCl, as well as its ability to modulate the activity of the muscarinic M1 receptor. In addition, further research should be conducted to explore the potential side effects of 1-(3-Br-4-DFMOP-EA)HCl, as well as its potential for use in combination with other drugs. Finally, further research should be conducted to explore the potential for 1-(3-Br-4-DFMOP-EA)HCl to be used in the treatment of other conditions, such as depression and anxiety.
科学研究应用
1-(3-Br-4-DFMOP-EA)HCl has been studied extensively in laboratory settings. It has been studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. In addition, it has been studied for its ability to modulate the activity of the muscarinic M1 receptor, which is involved in the regulation of various physiological processes, including learning and memory.
属性
IUPAC Name |
1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJCUGLUMBGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





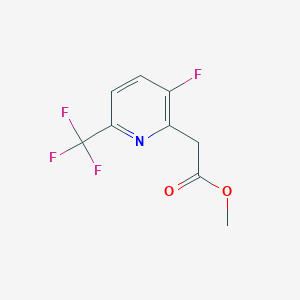


![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

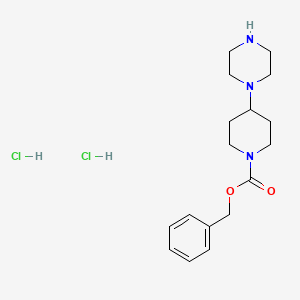

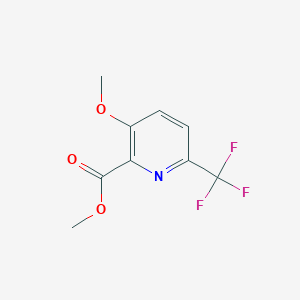
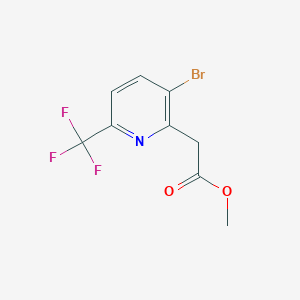
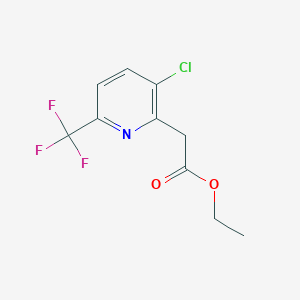

![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)